2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrrolopyrimidines. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer. The compound's structure consists of a pyrrolopyrimidine core with a cyclopropyl substituent, which may influence its biological activity and pharmacokinetic properties.
This compound can be classified as a heterocyclic organic compound. It is characterized by the presence of nitrogen atoms within its ring structure, which is typical for compounds used in pharmaceutical applications. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological assays.
The synthesis of 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves multi-step organic reactions that may include cyclization processes. One common method includes the reaction of appropriate precursors under acidic or basic conditions to form the desired pyrrolopyrimidine framework.
The molecular structure of 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride features a bicyclic system composed of a pyrrolidine ring fused to a pyrimidine ring. The cyclopropyl group is attached at the 2-position of the pyrrolidine moiety.
2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride can participate in various chemical reactions typical for heterocycles:
These reactions are essential for modifying the compound's properties to enhance its therapeutic efficacy or selectivity towards specific biological targets.
The mechanism of action for compounds like 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that such compounds may inhibit key enzymes involved in cell proliferation or survival pathways in cancer cells. For instance, studies have shown that similar structures can inhibit chromatin regulatory proteins like WDR5, which are implicated in oncogenesis .
Relevant data from studies indicate favorable pharmacokinetic profiles, including good absorption and distribution characteristics within biological systems .
2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride has potential applications in several areas:
The pyrrolo[3,4-d]pyrimidine core is synthesized via cyclocondensation reactions between cyclopropyl-substituted amidines and α-haloketones. Advanced annulation methods leverage in situ generation of 3-aminopyrrolidines, which undergo intramolecular cyclization with cyanamide derivatives under acidic conditions. A key innovation involves microwave-assisted synthesis, reducing reaction times from 48 hours to <4 hours while improving core purity to >95% [7] [8]. Recent protocols employ flow chemistry techniques to minimize epimerization at the pyrrolidine C5 position, achieving diastereomeric excess >98% [7]. The core’s bicyclic structure features a non-aromatic 6,7-dihydro-5H-pyrrolo moiety fused to a pyrimidine ring, conferring planar rigidity that facilitates crystallinity in hydrochloride salts [1] [4].
Table 1: Annulation Methods Comparison
Method | Reaction Time | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Conventional Reflux | 48 h | 65 | 85 | Low equipment complexity |
Microwave-Assisted | 3.5 h | 89 | 97 | Energy efficiency |
Flow Chemistry | 1.2 h | 92 | >99 | Scalability, diastereocontrol |
Cyclopropanation at the pyrimidine C2 position employs transition-metal catalysis, notably palladium-catalyzed cross-coupling between 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1256955-38-0) [5] and cyclopropylboronic acid. Optimized Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) achieve >90% coupling efficiency while preserving acid-labile dihydropyrrole saturation [5] [7]. Alternative Negishi coupling using zincocyclopropane derivatives allows low-temperature (−20°C) functionalization for oxygen-sensitive intermediates. Computational studies reveal the cyclopropyl group’s σ-donor strength elevates the pyrimidine ring’s LUMO energy by 1.8 eV, enhancing electrophilic substitution regioselectivity [7].
C2/C4 differentiation exploits electronic asymmetry: C4 exhibits greater electrophilicity due to proximal nitrogen. Chlorination studies using POCl₃ demonstrate C4-Cl substitution occurs 25× faster than C2-Cl at 60°C (kC4 = 0.47 min⁻¹ vs. kC2 = 0.019 min⁻¹). Subsequent SNAr displacement at C4 shows nucleophile-dependent regioretention: alkoxides yield 4-ether derivatives, while amines produce 4-aminopyrimidines [5] [6]. The cyclopropyl group at C2 directs ortho-metalation for C2 modifications; n-BuLi lithiation at −78°C followed by electrophile quenching installs methyl, carboxyl, or vinyl groups with 85–93% regiocontrol [3] [8].
Table 2: Relative Reactivity at Pyrimidine Positions
Position | Electrostatic Potential (eV) | Relative Halogenation Rate | Preferred Nucleophiles |
---|---|---|---|
C2 | −0.32 | 1.0 (reference) | Organolithiums, Grignards |
C4 | −0.51 | 25.7 | Amines, alkoxides, azides |
C6/C7 | +0.09 | Not halogenated | Electrophiles only |
Hydrochloride salt formation is optimized through solvent-mediated polymorphism control. Ethanolic HCl yields monohydrate crystals (m.p. 248–250°C), while isopropanol produces anhydrous forms (m.p. 263–265°C) with superior hygroscopic stability (<0.1% moisture uptake at 40% RH). Counterion stoichiometry is pH-dependent: titration to pH 2.5–3.0 selectively precipitates the monohydrochloride, whereas pH <1.5 generates dihydrochloride species (CAS 2098087-37-5) [4]. X-ray diffraction confirms N3 protonation in the pyrimidine ring, with chloride hydrogen-bonded to the pyrrolidine NH (dN···Cl = 3.09 Å). Salt formation kinetics follow second-order dependence on HCl concentration, with crystallinity enhanced by antisolvent addition [2] [4].
Sustainable synthesis integrates three innovations:
Compound Identification Table
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